molecular formula C9H12O2 B1359942 2-Ethoxy-4-methylphenol CAS No. 2563-07-7

2-Ethoxy-4-methylphenol

Cat. No.: B1359942
CAS No.: 2563-07-7
M. Wt: 152.19 g/mol
InChI Key: ZWQBCCVEOIYNDL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylphenol can be synthesized through several methods. One common approach involves the ethylation of 4-methylphenol (p-cresol) using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Williamson ether synthesis, where 4-methylphenol reacts with ethyl bromide in the presence of a strong base like sodium hydride. This reaction also requires reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced products.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced products.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Fragrance Industry

Aroma Profile
2-Ethoxy-4-methylphenol is widely recognized for its strong vanilla aroma, making it a valuable ingredient in the formulation of perfumes and scented products. It is synthesized in laboratories using different methods, often from renewable sources, which aligns with current trends towards sustainability in fragrance production .

Perfume Formulation
In a study on the formulation of toilet soaps, it was noted that soaps containing this compound exhibited a more robust vanilla scent compared to those perfumed with vanillin. The stability of the fragrance was also superior; while vanillin-based soaps discolored and lost scent over time, those with this compound remained largely unchanged for months . This characteristic makes it an attractive choice for manufacturers aiming for long-lasting fragrances.

Food Safety and Toxicology

Toxicological Studies
this compound has been evaluated for its safety profile in various toxicological studies. For instance, an OECD-compliant subchronic toxicity study showed that this compound does not exhibit genotoxic effects and has a Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints. This indicates a low risk of adverse effects at typical exposure levels .

Safety Assessments
The compound has undergone extensive safety assessments by organizations such as the Expert Panel for Fragrance Safety. These assessments have concluded that this compound is not classified as a skin sensitizer at certain concentrations and poses minimal risk regarding reproductive toxicity . Such findings support its use in consumer products, including those that may come into contact with food.

Environmental Considerations

Environmental Impact
According to the International Fragrance Association (IFRA), this compound is not considered persistent, bioaccumulative, or toxic (PBT). Risk quotients based on its usage in Europe and North America are below critical thresholds, indicating that it does not pose significant environmental risks when used within established guidelines .

Data Table: Summary of Key Findings

Application Area Key Findings
Fragrance IndustryStrong vanilla scent; superior stability compared to vanillin; synthesized from renewable sources.
Toxicological SafetyNon-genotoxic; MOE > 100 for repeated dose toxicity; low risk for reproductive toxicity.
Environmental ImpactNot PBT; risk quotients < 1 based on current usage levels.

Case Study 1: Fragrance Stability in Toiletries

In a comparative study of toilet soaps, formulations containing this compound maintained their fragrance and appearance significantly longer than those containing vanillin. The results demonstrated the compound's potential to enhance product longevity and consumer satisfaction .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment involving CD rats revealed no treatment-related mortalities across various dosage levels of this compound. Clinical observations indicated some mild effects at higher doses, but overall findings support its safety for use in consumer products .

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through the phenolic hydroxyl group, which plays a crucial role in scavenging reactive oxygen species.

Comparison with Similar Compounds

2-Ethoxy-4-methylphenol can be compared with other similar compounds, such as:

    4-Methylphenol (p-Cresol): Lacks the ethoxy group, making it less soluble in organic solvents.

    2-Ethoxyphenol: Lacks the methyl group, resulting in different chemical and physical properties.

    4-Ethoxyphenol: Similar structure but with the ethoxy group in a different position, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is a chemical compound with the CAS number 2563-07-7. It is primarily utilized in the fragrance industry and has garnered attention for its biological activity. This article delves into its toxicity, mutagenicity, and potential therapeutic applications, supported by diverse research findings.

Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
CAS Number: 2563-07-7

Mutagenicity and Genotoxicity

Research indicates that this compound does not exhibit mutagenic properties. In an Ames test, it was found to be non-mutagenic, and further studies involving Chinese hamster ovary cells showed no significant increase in chromosomal aberrations at concentrations up to 50 µg/mL, both with and without metabolic activation (S9 mix) .

Repeated Dose Toxicity

A subchronic toxicity study compliant with OECD guidelines involved administering varying doses of this compound to CD rats over a 28-day period. The doses tested were 0 (control), 60, 150, and 600 mg/kg/day. Notably, no treatment-related mortalities were observed across all groups. However, clinical signs such as hunched posture and abnormal gait were noted at higher doses (150 and 600 mg/kg/day), with decreased body weight gains in males at the 150 mg/kg/day dose level .

Sensitization Potential

Skin sensitization studies indicated mixed results. In one study, reactions indicative of sensitization occurred in about half of the volunteers when exposed to a concentration of 2% in a diethyl phthalate/ethanol mixture. However, other tests at a lower concentration of 0.2% did not show similar reactions . The No Expected Sensitization Induction Level (NESIL) was determined to be 230 µg/cm² based on these findings.

Fragrance Industry

This compound is widely used in the fragrance industry due to its pleasant odor profile. Its safety assessments have been crucial for regulatory approvals in cosmetic formulations.

Potential Therapeutic Uses

There is emerging interest in the compound's potential as a therapeutic agent. It has been studied for its role as a building block in synthesizing biologically active compounds such as g-secretase inhibitors and antagonists for various receptors . Although specific therapeutic applications remain under investigation, preliminary findings suggest that it may have implications in drug design.

Summary of Findings

Parameter Findings
Mutagenicity Non-mutagenic (Ames test)
Repeated Dose Toxicity NOAEL: 250 mg/kg/day; clinical signs observed at higher doses
Skin Sensitization NESIL: 230 µg/cm²; mixed results from studies
Potential Applications Used in fragrances; possible therapeutic applications under investigation

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-Ethoxy-4-methylphenol, and how do reaction conditions influence yield?

this compound can be synthesized via catalytic hydrogenation of vanillin derivatives or methylation of catechol analogs using dimethyl sulfate under alkaline conditions . Key factors affecting yield include temperature control (optimal range: 60–80°C), solvent selection (e.g., methanol or ethanol for polar intermediates), and catalyst choice (e.g., palladium on carbon for hydrogenation). Impurities such as unreacted starting materials or over-methylated byproducts should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve the ethoxy (–OCH2_2CH3_3) and methyl (–CH3_3) substituents on the aromatic ring. For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm in 1H^1H-NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 152.1 (C9_9H12_{12}O2_2) and fragments indicative of ethoxy loss .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>98%) and separate isomers like 4-ethoxy-2-methylphenol .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl sulfate).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data (LD50_{50} oral, rat: 1,200 mg/kg) suggest moderate risk, requiring adherence to GHS Category 2 labeling .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound derivatives?

SHELXL employs least-squares refinement to optimize atomic displacement parameters (ADPs) and hydrogen-bonding networks in crystal structures. For this compound, key steps include:

  • Data collection : High-resolution X-ray diffraction (0.8 Å) to capture ethoxy group torsion angles.
  • Twinned crystal correction : Use the TWIN/BASF commands for domains with overlapping lattices.
  • Validation : R-factor convergence (<5%) and PLATON checks for missed symmetry . Recent updates (post-2008) enable automated hydrogen placement, critical for phenolic –OH groups .

Q. How do contradictory toxicological data on this compound inform risk assessment methodologies?

The IFRA Expert Panel derived a No Expected Sensitization Induction Level (NESIL) of 230 μg/cm² based on murine local lymph node assays (LLNA), but discrepancies arise in epidermal bioavailability models . To reconcile conflicts:

  • Interspecies extrapolation : Apply safety factors (e.g., 10× for human variability) to murine EC3_3 values.
  • QRA (Quantitative Risk Assessment) : Integrate exposure thresholds (e.g., 0.47 μg/cm²/day for cosmetics) with physicochemical properties (logP = 2.1) to predict dermal absorption . Contradictions highlight the need for in vitro 3D epidermal models to replace animal data .

Q. What metabolic pathways degrade this compound in environmental and microbial systems?

  • Bacterial degradation : Lactobacillus spp. hydrolyze the ethoxy group via cytochrome P450 enzymes, producing 4-methylcatechol, which undergoes ring cleavage .
  • Environmental fate : Photodegradation under UV light (λ = 254 nm) yields quinone intermediates, monitored via LC-MS. Half-life in aqueous systems: 48–72 hours (pH 7, 25°C) .
  • Thermochemical analysis : Pyrolysis-GC/MS identifies volatile breakdown products (e.g., methoxyphenols) at 400–600°C, relevant for biofuel research .

Q. How do structural modifications of this compound enhance its bioactivity in pharmacological studies?

  • Antimicrobial derivatives : Introducing a halogen (e.g., –Cl at position 5) increases potency against Staphylococcus aureus (MIC reduced from 128 μg/mL to 32 μg/mL) .
  • SAR (Structure-Activity Relationship) : Ethoxy chain elongation (e.g., –OCH2_2CH2_2CH3_3) improves lipid membrane permeability but reduces aqueous solubility .
  • Enzyme inhibition : Methyl group substitution at position 4 enhances binding to tyrosinase (Ki_i = 12 μM vs. 45 μM for unsubstituted analogs) .

Q. Methodological Notes

  • Contradiction analysis : Use triangulation (e.g., combining LLNA, QRA, and in silico models) to address toxicological inconsistencies .
  • Advanced instrumentation : Synchrotron XRD and DFT calculations (e.g., Gaussian 16) refine electron density maps for ethoxy-group conformers .

Properties

IUPAC Name

2-ethoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBCCVEOIYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062523
Record name Phenol, 2-ethoxy-4-methyl-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2563-07-7
Record name 2-Ethoxy-4-methylphenol
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl
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Record name Phenol, 2-ethoxy-4-methyl
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Record name 2-ETHOXY-4-METHYLPHENOL
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